molecular formula C6H5FN2O B13000381 5-Amino-2-fluoroisonicotinaldehyde

5-Amino-2-fluoroisonicotinaldehyde

Cat. No.: B13000381
M. Wt: 140.11 g/mol
InChI Key: UZKQPUXMMKCKJF-UHFFFAOYSA-N
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Description

5-Amino-2-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H5FN2O It is a derivative of isonicotinaldehyde, where the hydrogen atom at the 2-position is replaced by a fluorine atom and an amino group is attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom .

Industrial Production Methods

Industrial production of 5-Amino-2-fluoroisonicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-fluoroisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoroisonicotinaldehyde: Similar structure but with the amino and fluorine groups at different positions.

    5-Amino-2-chloroisonicotinaldehyde: Chlorine atom instead of fluorine.

    5-Amino-2-bromoisonicotinaldehyde: Bromine atom instead of fluorine.

Uniqueness

5-Amino-2-fluoroisonicotinaldehyde is unique due to the presence of both amino and fluorine groups, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the amino group can provide sites for further functionalization and interactions with biological targets .

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

5-amino-2-fluoropyridine-4-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-3H,8H2

InChI Key

UZKQPUXMMKCKJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)N)C=O

Origin of Product

United States

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